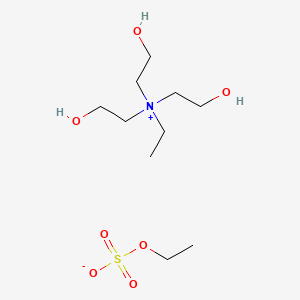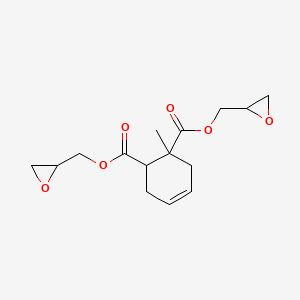
Bis(oxiranylmethyl) methylcyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O6. It is also known by other names such as bis(2-oxiranylmethyl) 4-cyclohexene-1,2-dicarboxylate . This compound is characterized by the presence of oxirane (epoxide) groups attached to a cyclohexene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate typically involves the reaction of cyclohexene-1,2-dicarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate diester, which is then converted to the final product by the action of the base .
Industrial Production Methods
Industrial production of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from the reactions of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate include diols, alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins and coatings due to its reactive epoxide groups.
Mechanism of Action
The mechanism of action of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Similar structure but with different epoxide positioning.
Diglycidyl 4-Cyclohexane-1,2-dicarboxylate: Another epoxy compound with a cyclohexane ring.
Tetrahydrophthalic acid diglycidyl ester: A related compound with a similar core structure but different functional groups.
The uniqueness of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate lies in its specific epoxide positioning and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
36221-25-7 |
|---|---|
Molecular Formula |
C15H20O6 |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) 1-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H20O6/c1-15(14(17)21-9-11-7-19-11)5-3-2-4-12(15)13(16)20-8-10-6-18-10/h2-3,10-12H,4-9H2,1H3 |
InChI Key |
DYNNWXBMMDAYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CCC1C(=O)OCC2CO2)C(=O)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


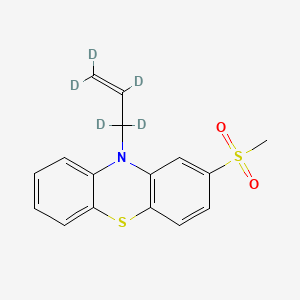
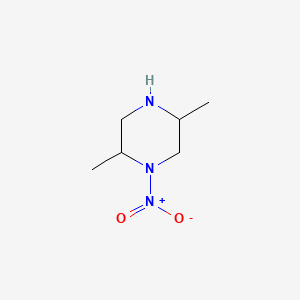
![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
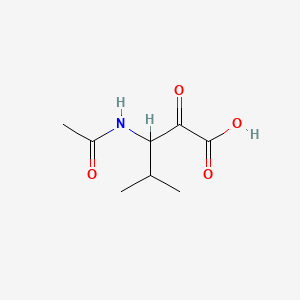
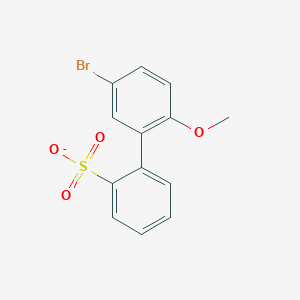

![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)

![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)

